BI-811283
Description
The Aurora Kinase Family: Isoforms and Cellular Distribution
The Aurora kinase family in mammals comprises three distinct isoforms: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC) way2drug.commdpi.com. While all three share a conserved carboxyl-terminal catalytic domain, their N-terminal regulatory domains vary, leading to distinct cellular localizations and functions throughout the cell cycle mdpi.com.
Aurora A (AURKA): Primarily localizes to centrosomes from the S phase through mitotic exit and shifts to bipolar spindle microtubules during mitosis. It is crucial for centrosome duplication, separation, and the generation of the bipolar spindle apparatus mdpi.com.
Aurora B (AURKB): A dynamic protein, AURKB is localized at the centromeres from prophase to the metaphase-anaphase transition. It then relocates to the spindle midzone during anaphase and subsequently associates with the midbody during cytokinesis nih.gov. AURKB is the catalytic subunit of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin/Dasra way2drug.comnih.govnih.gov.
Aurora C (AURKC): Primarily expressed in germ cells, particularly in the testis, and localizes to spindle poles late in mitosis mdpi.com. Its role in somatic cells and cancer is less extensively understood compared to Aurora A and B uni-freiburg.demdpi.com.
Crucial Functions of Aurora Kinase B in Chromosome Segregation and Cytokinesis
Aurora Kinase B plays a central role in several interconnected processes vital for faithful cell division way2drug.comwikipedia.orgidrblab.netnih.govnih.gov. Its functions include:
Chromosome Condensation and Cohesion: AURKB is located on chromatin before mitosis and promotes chromosome condensation through the phosphorylation of histone H3 and centromere protein A (CENP-A) uni-freiburg.dewikipedia.orgnih.gov.
Kinetochore-Microtubule Attachment and Biorientation: As part of the CPC, AURKB moves to kinetochores during prometaphase. It is critical for repairing faulty spindle-kinetochore attachments and ensuring the correct biorientation of chromosomes on the mitotic spindle. This involves monitoring and correcting microtubule-kinetochore attachments via phosphorylation of kinetochore components way2drug.comuni-freiburg.dewikipedia.orgidrblab.netnih.gov.
Spindle Assembly Checkpoint (SAC): AURKB contributes to the proper function of the SAC, which monitors the accuracy of kinetochore-microtubule attachments before anaphase onset wikipedia.orgmdpi.com.
Cytokinesis: During the metaphase-anaphase transition, AURKB relocates to the microtubules at the spindle midzone and is essential for the completion of cytokinesis, the physical separation of daughter cells way2drug.comwikipedia.orgidrblab.netnih.govnih.gov.
Dysregulation of Aurora Kinase B in Oncogenesis and Chromosomal Instability
The precise regulation of Aurora Kinase B activity is paramount for maintaining genomic stability. Dysregulation, particularly overexpression of AURKB, is frequently observed in various human cancers and is strongly associated with oncogenesis and chromosomal instability way2drug.comuni-freiburg.denih.gov.
Overexpression of AURKB can lead to unequal chromosomal separation during cell division, resulting in aneuploidy (abnormal numbers of chromosomes) and genomic instability, which are hallmarks of cancer way2drug.comuni-freiburg.denih.gov. This dysregulation has been linked to tumor development, progression, invasion, metastasis, and a poor prognosis in patients way2drug.comuni-freiburg.denih.gov.
AURKB overexpression has been reported in numerous tumor types, including:
Brain tumors (e.g., glioblastoma).
Thyroid cancer.
Breast cancer way2drug.comnih.gov.
Lung cancer (e.g., non-small cell lung cancer) way2drug.com.
Colorectal cancer way2drug.comnih.gov.
Prostate cancer nih.gov.
Oral cancer nih.gov.
Acute Myeloid Leukemia (AML) way2drug.comuni-freiburg.de.
The essential functions of AURKB in cell replication and its elevated expression in many cancer cell types highlight it as a valid target for therapeutic intervention.
Properties
Appearance |
Solid powder |
|---|---|
Origin of Product |
United States |
Molecular Pharmacology of Bi 811283
Mechanistic Basis of Aurora B Kinase Inhibition by BI-811283
This compound exerts its inhibitory effects on Aurora B kinase through a well-defined molecular mechanism involving adenosine (B11128) triphosphate (ATP)-competitive binding and a distinct kinase selectivity profile.
Adenosine Triphosphate-Competitive Binding Characterization
This compound functions as an adenosine triphosphate (ATP)-competitive, reversible, and potent inhibitor of Aurora B kinase smolecule.comnih.govresearchgate.netresearchgate.net. It achieves its inhibitory action by selectively binding to the ATP binding pocket within the Aurora B kinase protein wikipedia.orgsmolecule.commedkoo.com. Structural analyses indicate that this binding occurs within the hinge region of the kinase, though it does not extend as deeply into the pocket as observed with some other inhibitors nih.gov. The interaction is stabilized by four hydrogen bonds, including specific interactions with amino acid residues such as Glu177 and Ala173 nih.govmdpi.com. By occupying the ATP binding site, this compound prevents the binding of ATP, thereby inhibiting the phosphorylation of downstream substrates that are essential for proper mitotic progression smolecule.com.
Kinase Selectivity and Specificity Profiling of this compound
This compound demonstrates potent inhibitory activity against human Aurora B kinase, with a half-maximal inhibitory concentration (IC50) reported at 9 nM aacrjournals.orgnih.govresearchgate.netresearchgate.netmdpi.com. While primarily targeting Aurora B, it also inhibits other Aurora kinase isoforms, showing IC50 values of 17 nM for Aurora C and 70 nM for Aurora A aacrjournals.orgresearchgate.net.
A comprehensive kinase selectivity profiling revealed that this compound exhibits high specificity. It demonstrates over 2000-fold selectivity against kinases such as FLT3 and KIT, indicating a reduced likelihood of off-target effects on these particular kinases smolecule.commdpi.com. In a broader panel of 46 additional kinases representative of the human kinome, this compound at a concentration of 1000 nM inhibited fewer than 16% (7 out of 46) of these kinases by more than 50% aacrjournals.orgresearchgate.net. This selectivity contributes to its targeted action on mitotic processes. Furthermore, preclinical in vitro studies have shown that this compound possesses broad antiproliferative activity across 24 different tumor cell lines, with half-maximal effective concentrations (EC50) generally below 14 nM nih.govresearchgate.netresearchgate.net.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
| Aurora B | 9 | aacrjournals.orgnih.govresearchgate.netresearchgate.netmdpi.com |
| Aurora C | 17 | aacrjournals.orgresearchgate.net |
| Aurora A | 70 | aacrjournals.orgresearchgate.net |
| FLT3 | >18000 (selective) | smolecule.commdpi.com |
| KIT | >18000 (selective) | smolecule.commdpi.com |
Impact of this compound on Aurora B Kinase Activity
The inhibition of Aurora B kinase by this compound leads to significant cellular consequences, primarily affecting the phosphorylation status of Aurora B itself and its crucial downstream substrates involved in mitosis.
Inhibition of Aurora B Autophosphorylation
As an ATP-competitive inhibitor, this compound directly interferes with the ability of Aurora B kinase to perform its enzymatic function, including its autophosphorylation. Autophosphorylation is a critical regulatory mechanism for many kinases, often required for their full activation. Aurora B inhibitors, including this compound, have been shown to inhibit the autophosphorylation of Aurora B mdpi.com. By preventing this process, this compound effectively deactivates the kinase, thereby disrupting its role in cell division.
Suppression of Downstream Substrate Phosphorylation (e.g., Histone H3 Ser10)
A key downstream substrate of Aurora B kinase is Histone H3, particularly its phosphorylation at Serine 10 (Ser10). Phosphorylation of Histone H3 at Ser10 (pHH3) is a well-established mitotic marker, crucial for chromosome condensation and proper dynamics during cell division wikipedia.orgresearchgate.netnih.govplos.org. Treatment with this compound results in a rapid and significant inhibition of Histone H3 phosphorylation, often observed within one hour of exposure in cell lines such as NCI-H460 non-small cell lung cancer cells aacrjournals.orgnih.govresearchgate.netresearchgate.net. This decrease in pHH3 levels serves as a direct pharmacodynamic marker of Aurora B kinase inhibition and target engagement nih.gov.
The suppression of Histone H3 Ser10 phosphorylation by this compound leads to profound mitotic defects. A characteristic outcome of Aurora B inhibition is the formation of polyploid cells, which are cells with severely abnormal numbers of chromosomes due to improper chromosomal segregation medkoo.comwikipedia.org. Studies have shown that within 48 hours of this compound treatment, the fraction of polyploid cells can increase dramatically from less than 5% to over 80% of the cell population, accompanied by a notable increase in cell volume aacrjournals.orgresearchgate.net. These polyploid cells, due to their severe chromosomal abnormalities, eventually cease dividing or undergo programmed cell death (apoptosis) medkoo.comaacrjournals.orgresearchgate.net.
Table 2: Impact of this compound on Cellular Markers
| Marker/Effect | Observation | Timeframe | Reference |
| Histone H3 Ser10 Phosphorylation | Rapid inhibition/reduction | <1 hour | aacrjournals.orgnih.govresearchgate.netresearchgate.net |
| Polyploidy | Increase from <5% to >80% of cells | Within 48 hours | aacrjournals.orgresearchgate.net |
Cellular Responses to Bi 811283 Treatment
Perturbations in Cell Cycle Progression
Treatment with BI-811283 fundamentally interferes with the mitotic machinery controlled by Aurora B kinase, a key regulator of chromosome segregation and cytokinesis. ascopubs.orgmedkoo.com This interference prevents cells from completing mitosis correctly, leading to severe chromosomal abnormalities and a halt in the cell cycle. researchgate.net
A primary and defining consequence of this compound treatment is the induction of polyploidy, a state where cells contain more than two complete sets of chromosomes. nih.govwikipedia.org Inhibition of Aurora B kinase disrupts cytokinesis, the final step of cell division where one cell physically splits into two. wikipedia.org Although the cell fails to divide, it may re-enter the synthesis phase, duplicating its DNA without an intervening mitotic division. This failed mitosis results in the formation of large, often multinucleated, polyploid cells. wikipedia.orgresearchgate.net
In various cancer cell lines, treatment with this compound leads to a dramatic increase in the polyploid cell population. nih.govascopubs.org Studies have shown that within 48 hours of exposure, the fraction of polyploid cells can increase from less than 5% to over 80%. nih.govresearchgate.net This massive genomic instability, which can also be characterized by aneuploidy (an abnormal number of individual chromosomes), is a direct outcome of inhibiting Aurora B's role in the spindle assembly checkpoint and proper chromosome segregation. nih.govmedkoo.commdpi.com The accumulation of these genetically unstable cells is a hallmark of the compound's mechanism of action. ascopubs.orgresearchgate.net
As a direct consequence of inhibiting a key mitotic kinase, this compound can cause an accumulation of cells in the G2/M phase of the cell cycle. mdpi.comaacrjournals.org Aurora B kinase is essential for the transition from G2 into mitosis and for the proper execution of mitotic events. nih.gov Its inhibition can trigger the spindle assembly checkpoint, leading to mitotic arrest. researchgate.net In some cellular contexts, treatment with this compound results in a distinct profile with a higher percentage of cells in the G2/M state compared to untreated cells. aacrjournals.org This arrest reflects the cell's inability to organize the mitotic spindle and correctly align chromosomes for segregation, a critical function governed by Aurora B. medkoo.comnih.gov
Cellular Fate Pathways Initiated by this compound
The profound cellular and genetic disruptions caused by this compound initiate several distinct cellular fate pathways. The cell's response to the induced polyploidy and mitotic failure can vary, leading to senescence, apoptosis, or a state of mitotic catastrophe. nih.govascopubs.org
Following the induction of polyploidy, a significant portion of cells enter a state of cellular senescence. nih.govascopubs.org Senescence is a condition of irreversible growth arrest. ascopubs.org In the case of this compound, this outcome is a dominant cellular response. researchgate.net In studies using the NCI-H460 non-small cell lung cancer line, approximately 25% of cells became senescent within 96 hours of treatment. ascopubs.orgresearchgate.net This induction of senescence is identified by staining for senescence-associated β-galactosidase (SA-β-Gal) activity. ascopubs.orgresearchgate.netresearchgate.net The mechanism is believed to be a response to the extensive DNA damage and genomic instability inherent in the newly formed polyploid cells. nih.gov
While senescence is a primary outcome, a smaller subset of cells undergoes apoptosis, or programmed cell death, following treatment with this compound. nih.govascopubs.org This apoptotic response typically occurs after the cell has become polyploid. nih.gov In the NCI-H460 cell line, hallmarks of apoptosis were observed in about 7% of the cell population after 96 hours. ascopubs.orgresearchgate.net The activation of apoptosis is confirmed by key molecular markers, including the cleavage of poly (ADP-ribose) polymerase (PARP), detected through Western blotting, and the microscopic observation of nuclear fragmentation in DAPI-stained cells. ascopubs.orgresearchgate.netmdpi.com In clinical studies, caspase-cleaved cytokeratin-18 (CK-18) has also been used as a plasma biomarker for apoptosis, though with inconsistent trends observed upon this compound treatment. nih.govnih.gov
Mitotic catastrophe is an outcome of aberrant mitosis that precedes and can lead to either apoptosis or senescence. It is characterized by the formation of giant, multinucleated cells resulting from failed cytokinesis and genomic instability. ascopubs.orgresearchgate.net The action of this compound is a direct trigger for this process. By inhibiting Aurora B, the compound ensures that cells attempting to divide cannot properly segregate their chromosomes or complete cytokinesis. wikipedia.orgmedkoo.com This leads to "failed mitosis," where cells exit the mitotic state without proper division, resulting in the characteristic enlarged and multinucleated phenotype. ascopubs.orgresearchgate.net These cells, burdened by severe chromosomal abnormalities, eventually either enter a permanent growth arrest (senescence) or are eliminated through apoptosis. wikipedia.orgmedkoo.com
Data Tables
Table 1: in Cancer Cell Lines
| Cell Line | Effect | Time Point | Observation | Source(s) |
|---|---|---|---|---|
| Various (Panel of 24) | Polyploidy | 48 hours | Up to 80% of cells became polyploid. | ascopubs.org |
| NCI-H460 | Polyploidy | 48 hours | Increase from <5% to >80% polyploid cells. | researchgate.net |
| NCI-H460 | Senescence | 96 hours | ~25% of cells became senescent (SA-β-Gal staining). | ascopubs.orgresearchgate.net |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Adenosine (B11128) triphosphate (ATP) |
| DAPI |
Antiproliferative Efficacy of this compound in Diverse Cellular Models
The therapeutic potential of the small molecule inhibitor this compound is underscored by its significant impact on cancer cell proliferation observed in a variety of preclinical models. As a potent and selective inhibitor of Aurora B kinase, its mechanism of action translates to broad and effective suppression of cell growth across numerous cancer types. nih.govresearchgate.netmedkoo.comnih.govwikipedia.org
This compound has demonstrated considerable antiproliferative activity against a wide range of cancer cells. nih.govresearchgate.net In comprehensive preclinical evaluations, the compound was tested against a panel of more than 20 human cancer cell lines, showing consistent inhibition of proliferation. researchgate.net Another study confirmed this broad efficacy across 24 tumor cell lines derived from various tissues. nih.govresearchgate.netvulcanchem.comascopubs.org This wide-ranging activity suggests that the efficacy of this compound is not confined to a specific tissue type or genetic makeup of the cancer. researchgate.net
The spectrum of susceptible cancers includes, but is not limited to, non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic carcinoma. nih.govwikipedia.orgnih.gov Research has highlighted its effects in specific cell lines such as NCI-H460, Calu-6 (both non-small cell lung cancer), and HCT116 (colorectal cancer). researchgate.netascopubs.org The inhibition of Aurora B kinase by this compound disrupts crucial mitotic processes, leading to errors in chromosome segregation and ultimately inhibiting cell division. medkoo.comwikipedia.org
The antiproliferative efficacy of this compound is directly related to its concentration. The compound effectively blocks cell proliferation at low nanomolar concentrations. Across a large panel of human cancer cell lines, the half-maximal effective concentration (EC50) required to inhibit cell growth was consistently in the range of 2 to 14 nM. researchgate.net Other reports corroborate this, finding that for 24 different cancer cell lines, the EC50 value was below 14 nM. nih.govresearchgate.netascopubs.orgmdpi.com
This potent cellular effect is a direct result of its targeted action on Aurora B kinase. This compound is an ATP-competitive inhibitor of Aurora B, with a half-maximal inhibitory concentration (IC50) of 9 nM. researchgate.netresearchgate.netascopubs.org While it is highly potent against Aurora B, it also shows some activity against Aurora A and Aurora C kinases at higher concentrations (70 nM and 17 nM, respectively). researchgate.net The targeted inhibition of Aurora B is a key event; for instance, in the NCI-H460 lung cancer cell line, treatment with this compound resulted in the rapid inhibition of histone H3 phosphorylation, a direct substrate of Aurora B, in under an hour. researchgate.net This initial inhibition triggers downstream cellular events, including the formation of polyploid cells, the induction of senescence, and ultimately, apoptosis. nih.govresearchgate.netascopubs.org
Interactive Data Tables
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Parameter | Value | Cell Line Context | Source(s) |
|---|---|---|---|
| EC50 Range | 2 - 14 nM | >20 diverse human cancer cell lines | researchgate.net |
| EC50 | < 14 nM | Panel of 24 cancer cell lines | nih.govresearchgate.netascopubs.org |
Table 2: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Source(s) |
|---|---|---|
| Aurora B Kinase | 9 nM | researchgate.netresearchgate.netascopubs.org |
| Aurora A Kinase | 70 nM | researchgate.net |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Volasertib (BI 6727) |
| BI 2536 |
| Onvansertib (NMS-1286937) |
| GSK461364 |
| ON1231320 |
| PLK1-IN-13 |
| Plogosertib (CYC140) |
| TC-S 7005 |
| SBE13 Hydrochloride |
| Rigosertib (ON-01910) |
| GW843682X |
| PLK1-IN-15 |
| PLK1-IN-11 |
| AZD1152 |
| PF-03814735 |
| AT9283 |
| Lenalidomide |
| GSK1070916 |
| Dexamethasone |
| Doxorubicin |
| Bortezomib |
| Alisertib |
| Barasertib (B1683942) |
| MK-5108 |
| Vorinostat |
| Irinotecan (CPT-11) |
Validation of Aurora B Kinase Inhibition in Preclinical Models
Cellular Biomarkers Reflecting Mitotic Disruption
Inhibition of Aurora B kinase by this compound leads to distinct cellular consequences that serve as biomarkers of mitotic disruption. These effects are central to its proposed anticancer mechanism.
Polyploidy A hallmark cellular effect of Aurora B kinase inhibition by this compound is the induction of polyploidy, characterized by cells containing an abnormal number of chromosomes wikipedia.orgmdpi.comnih.govnih.gov. In the non-small cell lung cancer cell line NCI-H460, treatment with this compound resulted in a substantial increase in the fraction of polyploid cells, rising from less than 5% to over 80% within 48 hours. This increase was accompanied by a marked enlargement in cell volume wikipedia.orgmdpi.com. The formation of polyploid cells is a direct consequence of impaired chromosome segregation due to Aurora B inhibition, leading to mitotic slippage without proper cytokinesis nih.govnih.gov.
Apoptosis While polyploidy is an initial response, a subset of cells eventually undergoes apoptosis following treatment with this compound mdpi.com. Evidence of apoptosis includes an observed increase in cleaved poly (ADP-ribose) polymerase (PARP) levels wikipedia.org. Furthermore, a concomitant increase in the fraction of cells exhibiting nuclear fragmentation was noted, rising from less than 1% to 7% after 72 to 96 hours of treatment wikipedia.org.
Senescence Beyond apoptosis, this compound also induces cellular senescence, a state of irreversible cell cycle arrest wikipedia.org. In preclinical studies, the fraction of senescent cells significantly increased from less than 3% to 25% of the cell population within 96 hours of treatment wikipedia.orgnih.gov. This indicates that a portion of the polyploid cells, instead of undergoing apoptosis, enter a senescent state.
Table 2: Cellular Biomarkers of Mitotic Disruption by this compound (NCI-H460 Cell Line)
| Cellular Event | Timepoint | Observed Change | Reference |
| pHH3 Reduction | <1 hour | Rapid decrease | wikipedia.orgmdpi.comguidetopharmacology.org |
| Polyploidy | 48 hours | Increase from <5% to >80% | wikipedia.orgmdpi.com |
| Apoptosis (cleaved PARP, nuclear fragmentation) | 72-96 hours | Increase in cleaved PARP; nuclear fragmentation from <1% to 7% | wikipedia.org |
| Senescence | 96 hours | Increase from <3% to 25% | wikipedia.orgnih.gov |
Conclusion
Aurora Kinase B is a critical regulator of mitosis, and its dysregulation is a common feature in many human cancers, contributing to chromosomal instability and tumor progression. BI-811283, a potent and selective ATP-competitive inhibitor of Aurora Kinase B, has demonstrated significant antiproliferative and antitumor activities in preclinical models. Its mechanism of action, involving the induction of polyploidy, senescence, and apoptosis in cancer cells, highlights its potential as a targeted therapeutic agent. Ongoing research, particularly in the context of combination therapies, continues to explore the full therapeutic potential of this compound in addressing various malignancies.
Advanced Mechanistic Investigations and Therapeutic Strategies for Bi 811283
Exploration of Molecular Crosstalk Mediated by Aurora B Kinase
Aurora B kinase does not function in isolation; it is a central node in a complex network of signaling pathways that govern cell cycle progression and genomic stability. Understanding the molecular crosstalk mediated by Aurora B is crucial for elucidating the full spectrum of BI-811283's effects and identifying potential combination therapy strategies.
The DNA Damage Response (DDR) is a network of pathways that sense, signal, and repair DNA damage to maintain genomic integrity. Aurora B kinase has been shown to be intricately linked with the DDR. While specific studies on this compound's direct impact on this interplay are limited, the known functions of Aurora B provide a strong basis for understanding its potential role.
Aurora B kinase and the tumor suppressors BRCA1 and BRCA2 are involved in a negative feedback loop. The inactivation of BRCA1 or BRCA2 is a known driver of tumor development, while the activation of Aurora B also promotes tumorigenesis. Research has indicated that Aurora B and BRCA1/2 inversely regulate each other's expression, likely through proteasome-mediated degradation. This reciprocal regulation influences cell cycle progression, cytokinesis, and tetraploidy, all of which are critical factors in cancer development.
Inhibition of Aurora B, as would be achieved by this compound, can disrupt this balance. For instance, in cancer cells with deficient BRCA2, further disruption of Aurora B has been shown to block abnormal cell division (cytokinesis) and reduce the incidence of multinucleated cells and tetraploidy. This suggests that in tumors with underlying BRCA mutations, targeting Aurora B with an inhibitor like this compound could be a particularly effective therapeutic strategy.
The rationale for combining Aurora B inhibitors with agents that target the DDR, such as PARP inhibitors, is compelling. Cancers with BRCA1/2 mutations are often sensitive to PARP inhibitors due to a concept known as synthetic lethality. Adding an Aurora B inhibitor could potentially enhance this effect or provide an alternative therapeutic avenue when resistance to PARP inhibitors develops.
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis. It prevents the premature separation of sister chromatids until each one is correctly attached to the mitotic spindle. Key proteins involved in the SAC include Monopolar spindle 1 (Mps1), Mitotic arrest deficient (Mad) proteins (Mad1 and Mad2), and Budding uninhibited by benzimidazoles (Bud) proteins (Bub1, BubR1, Bub3).
Aurora B kinase plays a pivotal role in the proper functioning of the SAC. It is a core component of the chromosomal passenger complex (CPC), which localizes to the centromeres and kinetochores during mitosis. Aurora B's kinase activity is essential for correcting improper microtubule-kinetochore attachments, a process that is monitored by the SAC.
While direct studies detailing the modulation of Mps1, Mad, and Bud proteins by this compound are not extensively available, the known functions of Aurora B allow for informed hypotheses. Aurora B is understood to be required for the recruitment and maintenance of several SAC proteins, including Mps1, at unattached kinetochores. By phosphorylating various substrates, Aurora B creates a signaling cascade that activates the SAC.
Therefore, inhibition of Aurora B by this compound would be expected to disrupt the localization and function of these key SAC proteins. This disruption leads to a failure of the checkpoint, causing cells to exit mitosis prematurely with misaligned chromosomes. This "mitotic catastrophe" results in the formation of aneuploid cells, which are often non-viable and undergo apoptosis. Preclinical studies have shown that treatment with this compound leads to an accumulation of enlarged, multinucleated cells, which is consistent with a failure of the spindle assembly checkpoint and subsequent abnormal cell division. ascopubs.org
Overcoming Therapy Resistance through Aurora B Kinase Inhibition
The development of resistance to chemotherapy and targeted agents is a major obstacle in cancer treatment. Aurora B kinase is often overexpressed in various tumors and has been linked to drug resistance. Therefore, inhibiting Aurora B with agents like this compound presents a promising strategy to overcome this challenge.
While specific studies demonstrating the re-sensitization of drug-resistant models by this compound are not widely published, the general principle of targeting Aurora B in resistant cancers is supported by preclinical evidence with other Aurora B inhibitors. For example, in non-small cell lung cancer (NSCLC) models that have acquired resistance to EGFR inhibitors, targeting Aurora B has shown efficacy. This suggests that Aurora B activation may be a mechanism of acquired resistance, and its inhibition could restore sensitivity to the primary therapy.
The mechanism by which Aurora B inhibition may overcome resistance is likely multifactorial. By inducing mitotic catastrophe and apoptosis, Aurora B inhibitors can eliminate cancer cells that have developed resistance to drugs with different mechanisms of action. Furthermore, by interfering with the fundamental process of cell division, these inhibitors can be effective against a broad range of tumor types, regardless of their specific genetic mutations that may confer resistance to other targeted therapies.
Synergistic Potential of this compound in Combination Therapies
Given the complexity of cancer biology, combination therapies that target multiple pathways simultaneously often yield better outcomes than monotherapy. This compound, with its distinct mechanism of action, is a strong candidate for combination strategies.
The rationale for combining this compound with other anticancer agents is based on the principle of attacking cancer cells through complementary mechanisms, which can lead to synergistic effects and overcome resistance.
Furthermore, there is a strong rationale for combining this compound with agents that target the DNA damage response, such as ATR inhibitors. The cooperative induction of DNA replication stress and damage by combining a DNA-damaging agent with an inhibitor of a key DDR protein can lead to a synergistic increase in apoptosis.
The table below summarizes the preclinical and clinical findings for this compound.
| Parameter | Finding | Reference |
| Mechanism of Action | Potent and selective ATP-competitive inhibitor of Aurora B kinase. | nih.gov |
| IC50 | 9 nM for Aurora B kinase. | ascopubs.org |
| In Vitro Activity | Broad antiproliferative activity in 24 tumor cell lines (EC50 <14 nM). | nih.gov |
| Cellular Effects | Induces polyploidy in up to 80% of cells, leading to senescence and apoptosis. | nih.gov |
| In Vivo Activity | Dose-dependent inhibition of tumor growth and tumor regression in xenograft models of NSCLC, colon, and pancreas carcinoma. | nih.gov |
| Biomarker of Activity | Reduction in phosphorylated histone H3 (pHH3). | nih.gov |
| Clinical Combination | Phase I/II trial in combination with low-dose cytarabine (B982) for acute myeloid leukemia (AML). | researchgate.net |
Conceptual Framework for Combination Strategies Targeting Multiple Pathways
The clinical development of Polo-like kinase 1 (PLK1) inhibitors, including this compound, has highlighted the necessity of combination therapies to enhance efficacy and overcome resistance. nih.gov The conceptual framework for combining this compound with other agents is built upon the complex and interconnected nature of cellular signaling pathways that govern cell cycle progression, survival, and apoptosis. nih.gov By targeting multiple, distinct pathways simultaneously, it is possible to achieve synergistic antitumor effects that are superior to monotherapy. nih.govnih.gov
The primary rationale for these combinations is based on the plasticity and heterogeneity of tumors. nih.gov Cancer cells can often evade the effects of a single targeted agent by activating alternative survival pathways or through the selection of resistant clones. onclive.com Therefore, strategies are designed to attack the cancer cell's vulnerabilities from multiple angles. This can involve:
Co-targeting Parallel Survival Pathways: Cancer cells frequently exhibit dysregulation of several signaling pathways that promote survival and proliferation. nih.gov While this compound induces mitotic arrest by inhibiting PLK1, cancer cells may still rely on pathways like the PI3K/Akt/mTOR or RAF-MEK-ERK cascades for survival. johnshopkins.edu Blocking both the mitotic machinery and a key survival pathway can lead to a synthetically lethal interaction, where the combination of two drugs is significantly more effective at inducing cell death than either drug alone. nih.gov
Overcoming Resistance Mechanisms: Resistance to PLK1 inhibitors can emerge through various mechanisms, including the upregulation of anti-apoptotic proteins or the activation of feedback loops that bypass the initial therapeutic blockade. nih.gov A combination strategy can preemptively target these anticipated resistance mechanisms. For example, if PLK1 inhibition leads to the activation of a pro-survival feedback loop, the co-administration of an inhibitor targeting a key node in that loop can maintain therapeutic pressure and prevent relapse.
Enhancing Mitotic Catastrophe: Combining this compound with other agents that disrupt different stages of the cell cycle or DNA repair can potentiate its primary effect. For instance, pairing a PLK1 inhibitor with a chemotherapeutic agent that causes DNA damage can create a scenario where cells are unable to properly arrest to repair damage and are then forced into a defective mitosis, leading to enhanced cell death.
Preclinical research has explored these concepts, demonstrating synergistic relationships between PLK1 inhibitors and other targeted agents. For example, the combination of the PLK1 inhibitor BI 6727 (Volasertib) with a PI3K inhibitor showed a synergistic effect in primary Acute Myeloid Leukemia (AML) cell lines. nih.gov This suggests that simultaneously blocking mitotic progression and the potent PI3K survival pathway is a viable therapeutic strategy.
Table 1: Preclinical Combination Strategies with PLK1 Inhibitors
| Cancer Type | Genetic Context | Combination Agent Class | Rationale | Observed Effect |
|---|---|---|---|---|
| Ewing Sarcoma | Not Specified | Microtubule Inhibitor (Eribulin) | Targeting mitosis through two different mechanisms (PLK1 inhibition and microtubule disruption). nih.gov | Synergistic anti-proliferative response, enhanced DNA fragmentation, and induced mitotic arrest followed by cell death. nih.gov |
| Acute Myeloid Leukemia (AML) | Not Specified | PI3K Inhibitor (LY294002) | Simultaneous inhibition of cell cycle progression (PLK1) and a critical pro-survival pathway (PI3K/Akt). nih.gov | Synergistic activity in primary AML cell lines. nih.gov |
| Triple-Negative Breast Cancer | Not Specified | Chemotherapy (Doxorubicin, Cyclophosphamide) | Combining a cell-cycle-specific agent (PLK1 inhibitor) with DNA-damaging agents to maximize cell killing. frontiersin.org | Faster complete response and prevention of relapses in in vivo models compared to monotherapy. frontiersin.org |
This framework underscores a shift from a single-target approach to a multi-pronged strategy that addresses the complex and adaptive nature of cancer. By rationally combining this compound with drugs that inhibit complementary pathways, it may be possible to achieve more durable clinical responses.
Future Research Directions for Aurora B Kinase Inhibition in Oncology
Identification of Predictive Biomarkers for Response to BI-811283
The identification of robust predictive biomarkers is crucial for stratifying patients who are most likely to benefit from this compound therapy. Phosphorylated histone H3 (pHH3) has been established as a pharmacodynamic marker, with its reduction indicating effective Aurora B kinase inhibition and target engagement following this compound administration wikipedia.orgnih.gov. However, the transition from a pharmacodynamic marker to a truly predictive biomarker for clinical response requires further investigation. Research indicates that Aurora B expression itself may modulate the activity of taxanes in non-small cell lung cancer (NSCLC) cells, suggesting its potential as a predictive biomarker for such treatments. Furthermore, studies have shown that resistant EGFR-mutated NSCLC cells, particularly those without the common T790M or other acquired mutations, exhibit sensitivity to Aurora B kinase inhibitors. In these resistant cells, increased levels of phosphorylated histone H3 (pH3), a primary product of Aurora B, are observed and subsequently reduced upon treatment with Aurora B inhibitors, leading to cell cycle arrest and cell death. This suggests that activation of Aurora B kinase could serve as a predictive indicator for acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), thereby identifying a subset of patients who might respond to Aurora B inhibition. Future research should focus on validating these observations in larger patient cohorts treated with this compound, exploring other potential molecular signatures (e.g., specific gene amplifications, mutations in Aurora B pathway components, or epigenetic alterations) that correlate with sensitivity or resistance, and developing accessible diagnostic assays for clinical implementation.
Development of Strategies to Mitigate Acquired Resistance
Acquired resistance remains a significant challenge in targeted cancer therapies, including Aurora B kinase inhibition. Preclinical studies have identified several mechanisms contributing to resistance against Aurora B inhibitors. For instance, point mutations within the ATP-binding pocket of Aurora B kinase can emerge, reducing inhibitor efficacy nih.gov. Additionally, the overexpression of drug efflux pumps, such as ABCG2, has been recognized as a novel mechanism of acquired resistance to Aurora kinase inhibitors. The general overexpression of Aurora B kinase itself has also been linked to drug resistance nih.gov.
Future research directions to mitigate acquired resistance include:
Rational Design of Next-Generation Inhibitors : Developing novel Aurora B inhibitors that can overcome specific resistance mutations or efflux pump mechanisms. This could involve compounds with different binding modes or improved pharmacokinetic properties.
Combination Therapies : Combining this compound with agents that target resistance pathways or overcome compensatory mechanisms activated by Aurora B inhibition. For example, co-targeting the upstream signaling pathways that lead to Aurora B overexpression or activity could be explored.
Understanding Resistance Evolution : Longitudinal studies using patient-derived models (e.g., patient-derived xenografts or organoids) to track the evolution of resistance mechanisms in response to this compound treatment. This would enable the proactive development of counter-strategies.
Novel Therapeutic Combinations Incorporating this compound
The integration of this compound into novel therapeutic combinations holds significant promise for enhancing antitumor activity and overcoming resistance. While this compound has been investigated in a Phase I trial in combination with cytarabine (B982) for acute myeloid leukemia, further exploration of synergistic combinations is warranted nih.gov.
Potential novel therapeutic combinations and their rationale include:
Combination with Chemotherapy : Combining this compound with conventional chemotherapeutic agents, such as taxanes or vinca (B1221190) alkaloids, which target mitotic spindle dynamics. While some studies with other Aurora B inhibitors have shown complex interactions (e.g., barasertib (B1683942) enhancing paclitaxel (B517696) resistance in NSCLC in certain contexts nih.gov), careful selection of agents and dosing schedules could yield synergistic effects by disrupting multiple facets of cell division evitachem.com.
Combination with Histone Deacetylase Inhibitors (HDACIs) : Given Aurora B kinase's interaction with histone H3 phosphorylation, combining this compound with HDACIs could lead to synergistic effects by modulating chromatin structure and gene expression, thereby enhancing cell death pathways evitachem.com.
Combination with Targeted Agents : Exploring combinations with inhibitors of other oncogenic pathways (e.g., EGFR, MEK, PI3K/AKT/mTOR) that may be co-activated or compensatory in tumors. For instance, Aurora B activation has been implicated in acquired resistance to EGFR TKIs, suggesting a rational basis for combining this compound with EGFR inhibitors in specific resistant settings.
Immunotherapy Combinations : Investigating the potential of combining this compound with immunotherapeutic agents. While kinase inhibitors and immune checkpoint inhibitors currently have limited combined use due to heightened toxicity, future research could identify optimal combinations or sequential strategies that enhance anti-tumor immunity without excessive adverse effects.
Refinement of Preclinical Models for Enhanced Translational Relevance
Preclinical models have been instrumental in demonstrating the efficacy of this compound, showing dose-dependent tumor growth inhibition and regression in xenograft models of human non-small cell lung cancer, colon carcinoma, and pancreas carcinoma wikipedia.org. However, further refinement of these models is essential to improve their translational relevance and better predict clinical outcomes.
Future research in this area should focus on:
Patient-Derived Xenografts (PDXs) and Organoids : Utilizing PDX models and patient-derived organoids that more accurately recapitulate the genetic heterogeneity, tumor microenvironment, and drug response of individual patient tumors. These models can facilitate the identification of patient subgroups most likely to respond to this compound and aid in the development of personalized treatment strategies.
Genetically Engineered Mouse Models (GEMMs) : Developing GEMMs that harbor specific oncogenic drivers or resistance mechanisms relevant to human cancers. These models allow for the study of Aurora B inhibition in a more physiologically relevant context, including the role of the immune system and tumor-stroma interactions.
3D Culture Systems and Microfluidics : Employing advanced in vitro 3D culture systems and microfluidic platforms that mimic the complex cellular architecture and nutrient gradients found in tumors. These systems can provide a more accurate assessment of drug penetration, cellular response, and the impact of the microenvironment on this compound efficacy.
Co-clinical Trials : Implementing co-clinical trial designs where preclinical studies are conducted in parallel with clinical trials, allowing for rapid validation of biomarkers, resistance mechanisms, and combination strategies identified in the laboratory.
Structural Biology and Computational Approaches for Optimized Aurora B Kinase Inhibitors
Structural biology and computational approaches are pivotal for the rational design and optimization of Aurora B kinase inhibitors, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This compound is known to be an ATP-competitive inhibitor of Aurora B kinase wikipedia.orgnih.gov, and its co-crystal structure with Aurora B (PDB ID: 5K3Y) is available.
Future research in this domain includes:
High-Resolution Structural Analysis : Continuing to obtain high-resolution co-crystal structures of Aurora B kinase in complex with this compound and its derivatives, as well as with resistant Aurora B mutants. This provides atomic-level insights into binding interactions, enabling structure-guided drug design.
Computational Drug Design : Leveraging advanced computational techniques such as 3D-quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations to identify novel chemical scaffolds, predict binding affinities, and optimize existing inhibitors. These methods can help in designing compounds that specifically target key residues (e.g., LYS 106, ALA 157, GLU 161, PHE 219 identified as crucial for Aurora B inhibition), enhance selectivity over other kinases (e.g., Aurora A or C, or off-target kinases like FLT3 and KIT), and overcome resistance mutations.
Fragment-Based Drug Discovery (FBDD) : Applying FBDD strategies to identify small, weakly binding fragments that can be grown or linked into potent and selective Aurora B inhibitors.
Artificial Intelligence and Machine Learning : Utilizing AI and machine learning algorithms to analyze vast chemical and biological datasets, predict drug properties, and accelerate the discovery of novel Aurora B kinase inhibitors with desired characteristics.
Q & A
Q. What is the molecular mechanism of BI-811283, and how does its inhibition of Aurora B kinase affect cancer cell viability?
this compound selectively inhibits Aurora B kinase (IC50 = 9 nM), disrupting chromosomal alignment during mitosis and inducing apoptosis via mitotic catastrophe. Preclinical validation involves cell viability assays (e.g., MTT), flow cytometry for cell cycle analysis (e.g., polyploidy detection), and immunofluorescence to monitor mitotic defects. Researchers should prioritize in vitro models with high Aurora B expression, such as leukemia cell lines, to establish baseline efficacy .
Q. Which experimental models are recommended for initial assessment of this compound's antitumor activity?
Standard models include:
- In vitro : Proliferation assays using HL-60 (AML) or HCT-116 (colorectal cancer) cell lines.
- In vivo : Subcutaneous xenografts in immunocompromised mice, with tumor volume measurements and immunohistochemistry for mitotic markers (e.g., phospho-histone H3).
- Safety : Rodent toxicology studies to evaluate hematological parameters (e.g., complete blood counts) .
Q. What hematological toxicities were observed in clinical trials, and how can these guide preclinical safety protocols?
Phase I trials identified dose-limiting toxicities (DLTs) such as neutropenia and thrombocytopenia. Preclinical safety assessments should include:
- Bone marrow histopathology in rodent models.
- Longitudinal monitoring of peripheral blood cell counts during repeat-dose studies.
- Comparative toxicity profiling when combining this compound with cytarabine or other chemotherapies .
Advanced Research Questions
Q. How can combination therapies involving this compound be optimized to reduce hematological toxicity while maintaining efficacy in AML?
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Define optimal dosing schedules to minimize overlapping toxicities. For example, staggered administration of this compound and cytarabine may reduce myelosuppression.
- Ex Vivo Testing : Use primary AML patient samples to assess drug synergy and identify predictive biomarkers (e.g., Aurora B expression levels).
- Toxicity Mitigation : Explore granulocyte colony-stimulating factor (G-CSF) co-administration to counteract neutropenia .
Q. What methodological approaches resolve discrepancies between preclinical efficacy and clinical outcomes of this compound?
- Improved Translational Models : Patient-derived xenografts (PDXs) or 3D tumor spheroids to mimic tumor-stroma interactions.
- Pharmacogenomic Analysis : Correlate clinical response data with tumor genomic profiles (e.g., TP53 mutations) to identify resistance mechanisms.
- Dose Escalation Redesign : Incorporate real-time pharmacokinetic monitoring in Phase I trials to adjust dosing based on interpatient variability .
Q. How should researchers statistically analyze heterogeneous responses to this compound across cancer subtypes?
- Multivariate Regression : Adjust for covariates like tumor mutational burden, Aurora B expression, and prior therapy history.
- Bayesian Hierarchical Models : Account for inter-tumor heterogeneity and identify subgroups with enhanced sensitivity.
- Machine Learning : Train classifiers on omics data (transcriptomics, proteomics) to predict responders .
Q. What experimental strategies can elucidate this compound's role in overcoming therapy-resistant cancers?
- Resistance Induction : Generate this compound-resistant cell lines via chronic exposure and perform RNA-seq to identify upregulated survival pathways.
- Combinatorial Screens : High-throughput screening with libraries of epigenetic modifiers or BH3 mimetics to uncover synthetic lethal partners.
- Functional Genomics : CRISPR-Cas9 knockout screens to pinpoint genes modulating this compound sensitivity .
Methodological Guidelines
- Data Contradiction Analysis : Compare preclinical and clinical datasets using meta-analysis frameworks (e.g., random-effects models) to quantify effect size discrepancies .
- Ethical Compliance : Adhere to ICH guidelines for preclinical toxicity studies and ensure informed consent protocols in trials using patient-derived samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
